Boc-Cys(Acm,O)-OH
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Overview
Description
Boc-Cys(Acm,O)-OH: is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, where the thiol group is protected by an acetamidomethyl group, and the amino group is protected by a t-butyloxycarbonyl group. This compound is particularly useful in the synthesis of peptides and proteins, as it allows for selective deprotection and subsequent formation of disulfide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Acm,O)-OH typically involves the protection of the cysteine amino acid. The process begins with the protection of the thiol group using acetamidomethyl chloride in the presence of a base such as triethylamine. The amino group is then protected using t-butyloxycarbonyl chloride. The reaction conditions usually involve anhydrous solvents like dichloromethane and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification. The use of large-scale reactors and continuous flow systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-Cys(Acm,O)-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetamidomethyl group can be substituted with other protecting groups.
Common Reagents and Conditions:
Oxidation: Iodine in acetic acid is commonly used for the oxidation of the thiol group to form disulfide bonds.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine is used for the reduction of disulfide bonds.
Substitution: Trifluoroacetic acid is used for the removal of the t-butyloxycarbonyl group.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected cysteine residues.
Scientific Research Applications
Boc-Cys(Acm,O)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins with multiple disulfide bonds.
Protein Engineering: Facilitates the modification and labeling of proteins for structural and functional studies.
Drug Development: Used in the design and synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Enables the attachment of various functional groups to peptides and proteins for targeted delivery and imaging.
Mechanism of Action
The mechanism of action of Boc-Cys(Acm,O)-OH involves the selective protection and deprotection of the cysteine thiol group. The acetamidomethyl group protects the thiol group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the acetamidomethyl group is removed, allowing the thiol group to participate in disulfide bond formation. This selective protection and deprotection mechanism is crucial for the synthesis of peptides with multiple disulfide bonds.
Comparison with Similar Compounds
Boc-Cys(Acm,O)-OH is unique in its ability to selectively protect the cysteine thiol group while allowing for subsequent deprotection and disulfide bond formation. Similar compounds include:
Boc-Cys(Trt)-OH: Uses a trityl group for thiol protection, which is removed under different conditions.
Fmoc-Cys(Acm)-OH: Uses a fluorenylmethyloxycarbonyl group for amino protection, which is removed under basic conditions.
Boc-Cys(Mmt)-OH: Uses a monomethoxytrityl group for thiol protection, which is removed under mild acidic conditions.
Each of these compounds has its own advantages and disadvantages, depending on the specific requirements of the peptide synthesis.
Properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfinyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6S/c1-7(14)12-6-20(18)5-8(9(15)16)13-10(17)19-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEUQBJGDKCBAI-RQJNJCINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCS(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCS(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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